5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its iodine and sulfonyl chloride functional groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the sulfonation of pyrazoles using chlorosulfonic acid (ClSO₃H) under controlled conditions . The reaction is highly exothermic and requires careful temperature control to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes. The use of continuous flow reactors can help manage the exothermic nature of the reaction and ensure consistent product quality. The starting materials, such as 1-propyl-1H-pyrazole, are typically sourced from commercial suppliers or synthesized in-house.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The iodine atom can participate in redox reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Iodine and other halogens can facilitate oxidation reactions.
Reducing Agents: Hydrides and other reducing agents can be used to reduce the iodine atom.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Iodinated Derivatives: Formed through redox reactions involving the iodine atom.
Scientific Research Applications
5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride involves its reactive functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The iodine atom can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Another sulfonyl chloride derivative with different substituents on the pyrazole ring.
4-Iodo-1H-pyrazole: A simpler iodinated pyrazole without the sulfonyl chloride group.
Uniqueness
5-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its iodine and sulfonyl chloride functional groups
Properties
Molecular Formula |
C6H8ClIN2O2S |
---|---|
Molecular Weight |
334.56 g/mol |
IUPAC Name |
5-iodo-1-propylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClIN2O2S/c1-2-3-10-6(8)5(4-9-10)13(7,11)12/h4H,2-3H2,1H3 |
InChI Key |
FLCGSJCKUNVUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C=N1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.